molecular formula C12H16N2O B079564 1-Benzylpiperidin-4-one oxime CAS No. 949-69-9

1-Benzylpiperidin-4-one oxime

Cat. No. B079564
CAS RN: 949-69-9
M. Wt: 204.27 g/mol
InChI Key: VIMRHNNRKUWOIZ-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-4-one oxime and its derivatives are of significant interest in the field of medicinal chemistry due to their structural features and potential biological activities. These compounds have been synthesized and studied for various properties, including their molecular structure, chemical reactions, physical, and chemical properties.

Synthesis Analysis

The synthesis of 1-Benzylpiperidin-4-one oxime derivatives involves multiple methods, with one approach being the direct conversion of 2,6-diarylpiperidin-4-ones into the corresponding oxime ethers, which has been found to be efficient in terms of yield, convenience, and reaction time (Parthiban, Rani, & Kabilan, 2009).

Molecular Structure Analysis

The molecular structure of these compounds often features the piperidine ring adopting a slightly distorted chair conformation with substituents attached equatorially. The oxime group's orientation relative to the piperidine ring and the dihedral angles between substituents are critical for understanding the molecule's three-dimensional structure and potential interactions (Arulraj, Sivakumar, Thiruvalluvar, & Manimekalai, 2016).

Chemical Reactions and Properties

1-Benzylpiperidin-4-one oxime derivatives undergo various chemical reactions, including oxidative reactions facilitated by specific reagents. For instance, the synthesis and use of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate in oxidative reactions demonstrate the compound's utility in transforming alcohols to their carbonyl derivatives among other applications (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structures, of 1-Benzylpiperidin-4-one oxime derivatives have been characterized. The compounds show varied solubility patterns and melting points, which are influenced by their molecular structures and substituents (Butov, Burmistrov, & Danilov, 2017).

Chemical Properties Analysis

1-Benzylpiperidin-4-one oxime derivatives exhibit a range of chemical properties, including antimicrobial and antioxidant activities. The structure-activity relationship (SAR) studies reveal that certain substituents and structural modifications enhance their biological efficacy (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Scientific Research Applications

  • Cytotoxicity Against Cancer Cells : A study by Dindulkar et al. (2014) synthesized a series of N-benzylpiperidin-4-one oximes, finding that some compounds, particularly 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, showed potent in vitro cytotoxicity against human cervical carcinoma (HeLa) cells (Dindulkar et al., 2014).

  • Antimicrobial Properties : Parthiban et al. (2009) reported the synthesis of oxime ethers of nitrogen, oxygen, and sulfur heterocycles, including 1-Benzylpiperidin-4-one oxime derivatives. These compounds showed moderate to good activity against various bacterial and fungal agents (Parthiban et al., 2009).

  • Reactivation of Inhibited Acetylcholinesterase : A study by de Koning et al. (2020) explored the synthesis of non-oxime compounds for reactivating nerve agent-inhibited human acetylcholinesterase. They found certain Mannich phenol-based reactivators, which are close variants of oximes, to be effective (de Koning et al., 2020).

  • Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized 1-methylpiperidin-4-one oxime esters and found that some compounds exhibited significant antioxidant and antimicrobial activities, especially against the Aspergillus flavus strain (Harini et al., 2014).

  • Nucleophilicity in Chemical Reactions : Bolotin et al. (2016) studied the reactivity of various oximes, including ketoximes like 1-Benzylpiperidin-4-one oxime, in chemical reactions with closo-decaborate clusters. This research provides insight into the nucleophilicity of these compounds (Bolotin et al., 2016).

  • Synthesis and Stereochemistry Studies : Ramalingan et al. (2006) synthesized substituted piperidin-4-one oxime ethers and evaluated their antibacterial and antifungal activities, contributing to the understanding of the stereochemistry and biological potential of these compounds (Ramalingan et al., 2006).

  • Toxicological and Pharmacological Applications : Zandona et al. (2021) investigated the toxic effects of oximes at the cellular level, providing insights into their potential as therapeutic agents or in the development of antidotes for organophosphate poisoning (Zandona et al., 2021).

  • Corrosion Inhibition : Raja et al. (2016) conducted a quantum chemical study of N-benzylpiperidine-4-one oxime as a corrosion inhibitor for mild steel, highlighting its potential application in material science (Raja et al., 2016).

  • Conformational Study Using NMR Spectra : Chakkaravarthy et al. (2008) performed a conformational study on N-acyl-2r,6c-diphenylpiperidin-4-one oximes, contributing to the understanding of their stereochemical properties (Chakkaravarthy et al., 2008).

Safety And Hazards

The compound is classified as a danger according to GHS classification . It has hazard statements H228-H312-H317-H318 . Precautionary measures include P201-P202-P280-P210-P240-P264-P270-P301+P310-P330-P370+P378-P403+P233-P405-P501 .

properties

IUPAC Name

N-(1-benzylpiperidin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMRHNNRKUWOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241679
Record name 1-Benzyl-4-piperidone oxime
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpiperidin-4-one oxime

CAS RN

949-69-9
Record name 1-(Phenylmethyl)-4-piperidinone oxime
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Record name 1-Benzyl-4-piperidone oxime
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Record name 1-Benzyl-4-piperidone oxime
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Record name 1-benzyl-4-piperidone oxime
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Record name 1-Benzyl-4-piperidone oxime
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Synthesis routes and methods I

Procedure details

18.9 g of 1-benzyl-4-oxopiperidine, 26.8 g of hydroxylamine hydrochloride, and 24.8 g of sodium acetate in 200 ml of ethanol are stirred for 8 hours.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure of P. Brookes, et al., J. Chem. Soc., 3165 (1957), 1-benzyl-4-piperidinone (44.6 g, 0.234 mol) and hydroxylamine hydrochloride (14.0 g, 0.201 mol) are added to 140 ml of dry pyridine and the resulting mixture is heated to 100° C. in an oil bath for 3 hours. The resulting solid is cooled overnight, filtered and crystallized from 1 liter of ethanol. The product is collected as colorless needles, 38.17 g, in two groups with melting point of 225°-237° C., decomposed depending upon the rate of heating.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

18.9 g of 1-benzyl-4-oxopiperidine, 26.8 g of hydroxylamide hydrochloride, and 24.8 g of sodium acetate in 200 ml of ethanol are stirred for 8 hours.
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
hydroxylamide hydrochloride
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Shi, Y Chen, L Chen, J Sun, G Chen - Russian Chemical Bulletin, 2022 - Springer
A synthetic route to BIX-01294 was designed by means of retrosynthetic analysis and convergent synthesis. Using 2-amino-4,5-dimethoxybenzoic acid and urea as the starting materials…
Number of citations: 0 link.springer.com
M Raja, R Venkataraman - researchgate.net
… 1 – benzyl piperidin- 4-one hydrazone and 1-benzyllpiperidin-4-one phenylhydrazone exhibited significant antibacterial activity and compound 1-benzylpiperidin-4-one oxime, 1-…
Number of citations: 2 www.researchgate.net
R Moreno-Fuquen, AE Loaiza… - … Section E: Structure …, 2012 - scripts.iucr.org
… In a two necks round bottom flask a mixture of 1-benzylpiperidin-4-one oxime (204 mg, 1 mmol), NaOH (80 mg, 2 mmol) in dry acetone (1.5 ml) was refluxed for 30 minutes, and then 2-…
Number of citations: 14 scripts.iucr.org
MH Asgarshamsi, A Fassihi… - Chemistry & …, 2023 - Wiley Online Library
… Next, the commercially available 1benzyl-4-piperidone in absolute ethanol was added to a mixture of hydroxylamine hydrochloride and K2CO3 to prepare 1Benzylpiperidin-4-one oxime…
Number of citations: 1 onlinelibrary.wiley.com
X Fan, HS Zhang, L Chen, YQ Long - European journal of medicinal …, 2010 - Elsevier
… Usual work-up gave yellow solid which was chromatographied with eluent of PE:EtOAc = 2:1 to afford 1-benzylpiperidin-4-one oxime as white solid (10.7 g, yield 99%). The intermediate …
Number of citations: 18 www.sciencedirect.com

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